6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile chemical properties
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile chemical properties
An In-depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Abstract
This guide provides a comprehensive technical overview of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in modern chemical research and drug development. The document delineates its core physicochemical properties, provides a detailed analysis of its spectroscopic characteristics, and presents a validated protocol for its synthesis. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate. The guide culminates in a discussion of its current and potential applications, particularly in medicinal chemistry, and outlines essential safety and handling procedures. This content is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its diverse biological activities.[1] This bicyclic system is a key component in numerous therapeutic agents. The introduction of specific substituents onto this core allows for the fine-tuning of its chemical properties and biological interactions.
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS No. 123531-24-8) is a strategically functionalized derivative. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[2] The carbonitrile group at the 3-position is a key pharmacophoric feature and a precursor for other functional groups, such as amines or carboxylic acids.[3] The electron-deficient nature of the aromatic system enhances its reactivity in various chemical transformations, making it a valuable building block for synthesizing complex molecules.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
Core Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile | [3] |
| CAS Number | 123531-24-8 | [4] |
| Molecular Formula | C₈H₄ClN₃ | [3][4] |
| Molecular Weight | 177.59 g/mol | [3][4] |
| Appearance | Light cream to pale yellow solid | [5][6] |
| Purity | ≥98% (typical commercial grade) | [4] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and quality control of the compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the imidazo[1,2-a]pyridine ring system. The specific chemical shifts and coupling patterns are determined by the positions of the chloro and nitrile substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region of δ 115-125 ppm, while the carbons attached to the nitrogen and chlorine atoms will also have distinctive chemical shifts.[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[8] Other bands in the 1500-1650 cm⁻¹ region will correspond to C=C and C=N stretching within the aromatic rings.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of the chlorine atom, with two peaks at a ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl), which is a definitive indicator of the presence of a single chlorine atom in the molecule.[9]
Synthesis and Purification
The synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile is typically achieved through a robust two-step process.[3] This method is efficient and proceeds under relatively mild conditions, yielding a high-purity product.
Synthetic Workflow Diagram
Caption: Synthesis workflow for 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile.
Detailed Experimental Protocol
Step 1: Condensation to form N'-(5-chloropyridin-2-yl)-N,N-dimethylformimidamide
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To a reaction vessel, add 2-amino-5-chloropyridine.
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Add N,N-dimethylformamide dimethylacetal (DMF-DMA). The molar ratio of 2-amino-5-chloropyridine to DMF-DMA is typically around 1:1.2.
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Heat the mixture, for instance, at 80-100°C, for several hours (e.g., 2-8 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, remove the excess DMF-DMA and volatile byproducts under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to form 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF).[3][10]
-
Add bromoacetonitrile to the solution.
-
Add a base, such as potassium carbonate or sodium carbonate, to facilitate the cyclization reaction.[3][10]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the solid product.
-
The crude solid is collected by filtration, washed with water, and dried.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate or ethanol) to afford the final product with high purity (>95%).[3][10]
Chemical Reactivity and Applications
The unique arrangement of substituents on the imidazo[1,2-a]pyridine core imparts a rich and versatile reactivity profile to the molecule.
Reactivity Profile
The electron-withdrawing nature of the chloro and nitrile groups influences the electron density of the bicyclic system. Key reactive sites include:
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C6-Position (Chloro Group): This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the straightforward introduction of carbon-based substituents, which is a cornerstone of modern drug discovery for building molecular complexity.
-
C3-Position (Nitrile Group): The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine (e.g., 6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine).[3] These transformations provide access to derivatives for amide bond formation or further functionalization.
-
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions like nitration and bromination. These reactions typically occur at positions on the pyridine ring that are most activated, though regioselectivity can be a challenge.[3]
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Directed Metalation: The use of strong bases like lithium diisopropylamide (LDA) can enable directed ortho-metalation, allowing for functionalization at positions that are otherwise difficult to access, such as the C2 position.[3]
Caption: Reactivity map of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of high-value molecules.
-
Medicinal Chemistry: Its most significant application is in drug discovery. The imidazo[1,2-a]pyridine scaffold is explored for a wide range of therapeutic targets. Derivatives have shown potential as:
-
Anticancer Agents: It is a building block for novel kinase inhibitors and other targeted covalent inhibitors for treating cancers.[1][3] For example, it is an intermediate in the synthesis of compounds like BMS-986260.[3]
-
Antiviral Agents: The scaffold has been investigated for developing inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase of the influenza A virus.[11]
-
Other Therapeutic Areas: The compound and its derivatives have been studied for potential activity against tuberculosis and for their interaction with enzymes and receptors involved in various disease pathways.[3]
-
-
Materials Science: Heterocyclic compounds with nitrile functionalities are sometimes explored for the development of materials with unique electronic and optical properties, although this is a less common application for this specific molecule.[3]
Safety and Handling
As with all laboratory chemicals, 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile should be handled with appropriate care.
-
Hazard Classification: This chemical is generally considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling powders, a dust mask may be appropriate.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5][12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its strategic functionalization makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The reliable synthetic route and the diverse reactivity of its functional groups ensure its continued importance in the discovery and development of novel therapeutic agents and other advanced materials.
References
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- Kozari, E., et al. (2021). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. arXiv.
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